An In-depth Technical Guide to 1,5-Pentane-D10-diol: Chemical Properties and Applications
An In-depth Technical Guide to 1,5-Pentane-D10-diol: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and potential applications of 1,5-Pentane-D10-diol. This deuterated form of 1,5-pentanediol is a valuable tool in various scientific disciplines, particularly in drug development and metabolic research, primarily serving as an internal standard for analytical quantification.
Core Chemical Properties and Specifications
1,5-Pentane-D10-diol (HO(CD₂)₅OH) is a stable, non-radioactive, isotopically labeled compound where all ten hydrogen atoms on the pentane backbone have been replaced with deuterium.[1] This substitution results in a higher molecular weight compared to its non-deuterated counterpart, 1,5-pentanediol, which is crucial for its use in mass spectrometry-based analytical methods.[2][3] While specific physical properties for the deuterated form are not extensively documented, they are expected to be very similar to those of the unlabeled compound.
Table 1: Chemical Properties of 1,5-Pentane-D10-diol and 1,5-Pentanediol
| Property | 1,5-Pentane-D10-diol | 1,5-Pentanediol |
| Synonyms | Pentamethyleneglycol-d10, 1,5-Dihydroxypentane-d10 | Pentamethylene glycol, 1,5-Dihydroxypentane |
| Molecular Formula | C₅H₂D₁₀O₂ | C₅H₁₂O₂ |
| Molecular Weight | 114.21 g/mol [1] | 104.15 g/mol |
| CAS Number | 1219804-42-8[1] | 111-29-5[1] |
| Melting Point | Not specified (Est. -18 °C) | -18 °C |
| Boiling Point | Not specified (Est. 242 °C) | 242 °C |
| Solubility | Not specified (Est. Miscible in water) | Miscible in water |
| Isotopic Enrichment | ≥98 atom % D[1] | N/A |
Experimental Protocols
Synthesis of 1,5-Pentane-D10-diol
A common method for the synthesis of 1,5-pentanediol involves the hydrogenation of glutaric acid or its esters.[4][5] For the synthesis of 1,5-Pentane-D10-diol, a deuterated source would be required. A plausible synthetic route involves the reduction of a deuterated glutaric acid derivative.
Generalized Protocol for the Synthesis of 1,5-Pentane-D10-diol via Reduction of Diethyl Glutarate-d8:
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Preparation of Diethyl Glutarate-d8: Glutaric acid-d8 can be prepared by H-D exchange reactions on glutaric acid. Subsequent esterification with ethanol under acidic conditions yields diethyl glutarate-d8.
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Reduction Reaction:
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In a high-pressure reactor, dissolve diethyl glutarate-d8 in a suitable solvent such as tetrahydrofuran (THF).
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Add a hydrogenation catalyst, for example, a copper chromite catalyst.
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Pressurize the reactor with deuterium gas (D₂).
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Heat the reaction mixture to a specified temperature (e.g., 250-300 °C) and maintain a high pressure (e.g., 3000-6000 psi).
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Allow the reaction to proceed for several hours with agitation.
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Work-up and Purification:
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After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst.
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Remove the solvent under reduced pressure.
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Purify the resulting 1,5-Pentane-D10-diol by fractional distillation under vacuum.
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Analytical Characterization: The final product should be characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) to confirm the absence of protons and the presence of deuterium at the expected positions, and by Mass Spectrometry (MS) to confirm the molecular weight and isotopic enrichment.
Use as an Internal Standard in Pharmacokinetic Studies
Deuterated compounds are ideal internal standards for quantitative analysis in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6] Their chemical behavior is nearly identical to the non-labeled analyte, but they are distinguishable by their higher mass.[3]
Generalized Protocol for a Pharmacokinetic Study using 1,5-Pentane-D10-diol:
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Dosing and Sampling:
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Administer the non-labeled drug candidate (analyte) to the study subjects (e.g., animal models).
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Collect biological samples (e.g., blood, plasma, urine) at various time points.
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Sample Preparation:
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To a known volume of each biological sample, add a precise amount of 1,5-Pentane-D10-diol solution of a known concentration. This serves as the internal standard.
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Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and the internal standard from the biological matrix.
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Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
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LC-MS Analysis:
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Inject the prepared sample into an LC-MS system.
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Develop a chromatographic method to separate the analyte and the internal standard from other matrix components.
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Use a mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify the analyte and the internal standard based on their specific parent-to-daughter ion transitions.
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Data Analysis:
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Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample.
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Generate a calibration curve by analyzing standards with known concentrations of the analyte and a fixed concentration of the internal standard.
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Determine the concentration of the analyte in the biological samples by interpolating their peak area ratios onto the calibration curve.
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Plot the concentration of the analyte over time to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
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Visualizations
References
- 1. 1,5-Pentane-d10-diol | CDN-D-5584-0.1G | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. 1,5-Pentanediol - Wikipedia [en.wikipedia.org]
- 5. What are the uses and synthesis routes of 1,5-Pentanediol?_Chemicalbook [chemicalbook.com]
- 6. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
